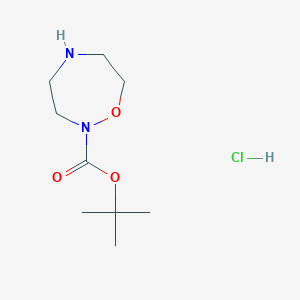
(R)-3,3,3-Trifluoro-1-phenyl-propylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of substances, which can be desirable for substances used in medications .
Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its specific structure and the conditions under which it is used. For example, hydrochlorides can react with bases to form water and the corresponding free base .Wissenschaftliche Forschungsanwendungen
(R)-TFPA-HCl has been used in scientific research to study the pharmacological effects of certain drugs. It has been used to synthesize enantiomerically pure compounds, which can then be used to study the interactions between drugs and their target receptors. It has also been used in the synthesis of compounds for use in drug discovery and development.
Wirkmechanismus
(R)-TFPA-HCl acts as a chiral building block in the synthesis of enantiomerically pure compounds. It is used to form a chiral center, which allows the synthesis of compounds with different stereochemical configurations. This is important in drug discovery and development, as the stereochemistry of a compound can influence its pharmacological properties.
Biochemical and Physiological Effects
(R)-TFPA-HCl has no known biochemical or physiological effects, as it is used solely as a chiral building block in the synthesis of enantiomerically pure compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (R)-TFPA-HCl in laboratory experiments is that it is a chiral building block, allowing for the synthesis of enantiomerically pure compounds. This is important for drug discovery and development, as the stereochemistry of a compound can influence its pharmacological properties. The main limitation of using (R)-TFPA-HCl is that it is a relatively expensive compound, which may limit its use in some laboratory experiments.
Zukünftige Richtungen
The future directions for (R)-TFPA-HCl include its use in the synthesis of enantiomerically pure compounds, as well as its use in the development of new drugs and drug delivery systems. Additionally, (R)-TFPA-HCl may be used in the synthesis of chiral catalysts, which can be used to speed up the synthesis of enantiomerically pure compounds. Furthermore, (R)-TFPA-HCl may be used in the synthesis of compounds for use in medicinal chemistry, as well as in the synthesis of compounds for use in drug discovery and development.
Synthesemethoden
(R)-TFPA-HCl is typically synthesized via a two-step process. The first step involves the reaction of trifluoromethylbenzene and phenylmagnesium bromide in the presence of a base such as pyridine. This reaction forms the intermediate (R)-3,3,3-trifluoro-1-phenyl-propylamine. The second step involves the addition of hydrochloric acid to the intermediate, which yields (R)-TFPA-HCl.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R)-3,3,3-trifluoro-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c10-9(11,12)6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXZIGGEBOQRKO-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2097073-13-5 |
Source


|
| Record name | Benzenemethanamine, α-(2,2,2-trifluoroethyl)-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097073-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride](/img/structure/B6304774.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B6304780.png)
![6,6-Dimethyl-[1,4]diazepane dihydrochloride](/img/structure/B6304785.png)






![2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride](/img/structure/B6304828.png)
